3-Aminobutan-2-ol

Catalog No.
S1892463
CAS No.
42551-55-3
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminobutan-2-ol

CAS Number

42551-55-3

Product Name

3-Aminobutan-2-ol

IUPAC Name

3-aminobutan-2-ol

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3

InChI Key

FERWBXLFSBWTDE-UHFFFAOYSA-N

SMILES

CC(C(C)O)N

Canonical SMILES

CC(C(C)O)N

The exact mass of the compound 3-Aminobutan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17696. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Aminobutan-2-ol is a vicinal amino alcohol characterized by two adjacent stereocenters, making it a highly valuable chiral building block and functional industrial additive. In pharmaceutical procurement, specific enantiomers (such as (R)-3-aminobutan-2-ol) are critical precursors for active pharmaceutical ingredients (APIs), most notably the HIV integrase inhibitor Dolutegravir [1]. Beyond fine chemicals, 3-aminobutan-2-ol is increasingly procured as a biobased, low-toxicity alkanolamine for high-performance metalworking fluids, where it functions as a superior boundary lubricant and multi-metal corrosion inhibitor[2]. Its dual functionality as both a precise chiral auxiliary for asymmetric synthesis and a robust, sustainable industrial additive drives its selection over simpler, non-chiral amino alcohols.

Substituting 3-Aminobutan-2-ol with simpler alkanolamines (e.g., ethanolamine or 1-amino-2-propanol) fundamentally compromises performance in both stereoselective and industrial applications. In API synthesis, the lack of the specific vicinal stereocenters prevents the formation of the required chiral hexameric rings, halting the synthesis of target molecules like Dolutegravir and necessitating costly, multi-step chiral resolution workarounds [1]. In industrial metalworking fluids, replacing 3-amino-2-butanol with standard petroleum-derived amines eliminates its specific biobased boundary lubrication properties and multi-metal corrosion inhibition, leading to inferior tool cooling, increased wear, and reduced fluid stability at alkaline pH ranges [2].

API Synthesis Cost Reduction via Direct Chiral Precursor Utilization

The procurement of the specific (R)-enantiomer of 3-aminobutan-2-ol is a major cost driver in the synthesis of Dolutegravir. Utilizing an optimized one-step protocol from commodity materials avoids traditional chiral resolution procedures, resulting in a 70% cost reduction for the aminoalcohol precursor and a 19% cost reduction in the final API compared to legacy multi-step syntheses from crotonates [1].

Evidence DimensionAPI and Precursor Cost Reduction
Target Compound Data(R)-3-aminobutan-2-ol via direct one-step synthesis (70% aminoalcohol cost reduction, 19% API cost reduction)
Comparator Or BaselineTraditional chiral resolution or multi-step synthesis from crotonates
Quantified Difference70% reduction in precursor cost; 19% reduction in total API cost
ConditionsCommercial-scale API synthesis of Dolutegravir

Procuring the exact enantiomer via optimized routes directly translates to massive cost savings in commercial-scale API manufacturing.

High Enantiomeric Excess in Biocatalytic Production

For applications requiring extreme stereopurity, 3-aminobutan-2-ol can be synthesized via biocatalytic reductive amination using native Amine Dehydrogenases (AmDHs). This method yields (3S)-3-aminobutan-2-ol with an exceptional 98.8%–99.4% enantiomeric excess (ee) at high conversion rates (up to 97.1% at 50 mM), far surpassing the optical purity typically achieved by standard chemical asymmetric reduction baselines [1].

Evidence DimensionEnantiomeric Purity (ee)
Target Compound Data(3S)-3-aminobutan-2-ol synthesized via MsmeAmDH (98.8%–99.4% ee at up to 97.1% conversion)
Comparator Or BaselineStandard chemical asymmetric reduction or racemic baselines (<90% ee)
Quantified DifferenceNear-perfect enantiopurity (>98.8% ee) without downstream resolution
ConditionsBiocatalytic reductive amination at 50 mM substrate concentration

High enantiomeric purity eliminates the need for downstream chiral resolution, streamlining procurement for stereospecific pharmaceutical applications.

Enhanced Boundary Lubrication and Sustainability in Industrial Fluids

In the formulation of metalworking fluids, 3-amino-2-butanol serves as a highly effective, biobased alternative to petroleum-derived alkanolamines. When formulated at a pH of 7 to 12, it forms stable fatty acid salts (e.g., oleic acid 3-amino-2-butanol salt) that provide superior boundary lubrication and multi-metal corrosion inhibition, outperforming standard non-renewable amines and ammonia-based alternatives in extreme-pressure environments [1].

Evidence DimensionLubrication and Toxicity Profile
Target Compound Data3-amino-2-butanol (biobased, low-toxicity boundary lubricant forming stable fatty acid salts at pH 7-12)
Comparator Or BaselinePetroleum-based alkanolamines and ammonia (higher toxicity, non-renewable, inferior multi-metal protection)
Quantified DifferenceSuperior boundary lubrication and improved sustainability profile
ConditionsAqueous metalworking fluid formulations (pH 7-12)

For industrial formulators, this compound offers a drop-in biobased alternative that maintains or exceeds the extreme-pressure and boundary lubrication performance of traditional petroleum amines.

Commercial API Manufacturing (e.g., Dolutegravir)

The (R)-enantiomer of 3-aminobutan-2-ol is the optimal choice for synthesizing the chiral hexameric ring in HIV integrase inhibitors like Dolutegravir. Its use as a direct precursor circumvents complex chiral resolution steps, significantly reducing both precursor and final API manufacturing costs [1].

High-Performance, Biobased Metalworking Fluids

3-Aminobutan-2-ol is highly recommended for formulators of synthetic and semi-synthetic metalworking fluids. It acts as a premium boundary lubricant and multi-metal corrosion inhibitor in alkaline environments (pH 7-12), offering a sustainable, low-toxicity upgrade over traditional petroleum-based alkanolamines [2].

Asymmetric Synthesis and Chiral Auxiliaries

Due to its vicinal stereocenters, stereopure 3-aminobutan-2-ol (achievable up to 99.4% ee via biocatalysis) is an ideal bidentate ligand and chiral auxiliary. It provides superior steric hindrance and stereocontrol in asymmetric catalysis compared to mono-substituted amino alcohols like ethanolamine or 1-amino-2-propanol [3].

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

42551-55-3

Dates

Last modified: 08-16-2023

Explore Compound Types